![molecular formula C11H11N3O B1439191 4-(3-Methoxyphenyl)pyrimidin-2-amine CAS No. 1158235-36-9](/img/structure/B1439191.png)
4-(3-Methoxyphenyl)pyrimidin-2-amine
Overview
Description
“4-(3-Methoxyphenyl)pyrimidin-2-amine” is a chemical compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 4-(3-Methoxyphenyl)pyrimidin-2-amine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . They can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antitrypanosomal Activities
Some 2-aminopyrimidine derivatives have shown quite good antitrypanosomal activity . They could potentially be used in the treatment of human African trypanosomiasis (HAT), also known as sleeping sickness .
Antiplasmodial Activities
Certain 2-aminopyrimidine derivatives have exhibited excellent antiplasmodial activity . They could potentially be used in the treatment of malaria, especially in cases where resistance to current treatments has developed .
Tubulin Polymerization Inhibition
Tubulin polymerization inhibitors can induce cancer cell apoptosis . Therefore, 4-(3-Methoxyphenyl)pyrimidin-2-amine could potentially be used in cancer treatment as a tubulin polymerization inhibitor .
Dihydrofolate Reductase (DHFR) Inhibition
Some pyrimidine derivatives have been found to inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of nucleotides and thus DNA. Therefore, 4-(3-Methoxyphenyl)pyrimidin-2-amine could potentially be used in cancer treatment as a DHFR inhibitor .
Synthesis of Novel Anti-Inflammatory Agents
Detailed structure-activity relationship (SAR) analysis of pyrimidines provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Therefore, 4-(3-Methoxyphenyl)pyrimidin-2-amine could potentially be used as a starting point for the development of new anti-inflammatory agents .
properties
IUPAC Name |
4-(3-methoxyphenyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(7-9)10-5-6-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLWVWJXTPKEQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656537 | |
Record name | 4-(3-Methoxyphenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)pyrimidin-2-amine | |
CAS RN |
1158235-36-9 | |
Record name | 4-(3-Methoxyphenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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